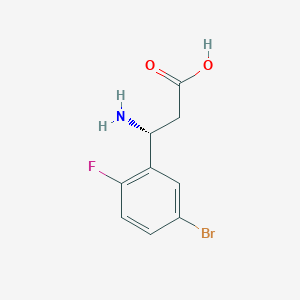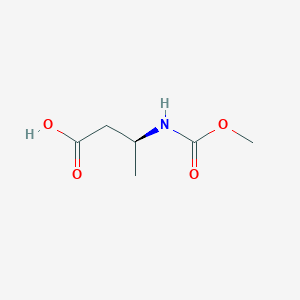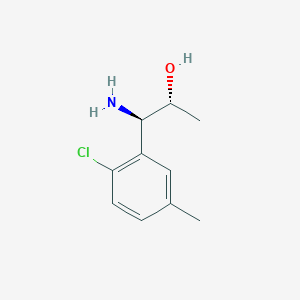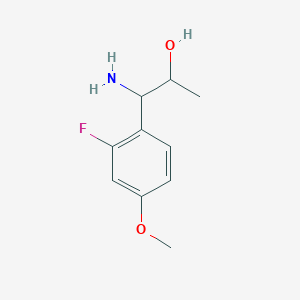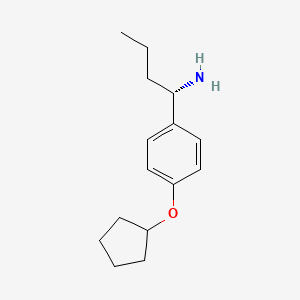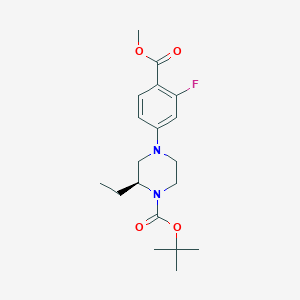
Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a complex organic compound featuring a piperazine ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluoro and Methoxycarbonyl Groups: The aromatic ring is functionalized with fluoro and methoxycarbonyl groups through electrophilic aromatic substitution reactions.
Attachment of the Tert-butyl and Ethyl Groups: The tert-butyl and ethyl groups are introduced via alkylation reactions using appropriate alkyl halides and bases.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group directly into the molecule, providing a more sustainable and scalable method .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The aromatic ring can undergo nucleophilic or electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.
Major Products
Oxidation: N-oxides of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted aromatic derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In organic synthesis, Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology and Medicine
This compound is explored for its potential pharmacological properties. The piperazine ring is a common motif in many drugs, and the specific substitutions in this compound may impart unique biological activities, such as binding to specific receptors or enzymes.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The fluoro and methoxycarbonyl groups can enhance binding affinity and selectivity, while the piperazine ring can facilitate interactions with biological macromolecules.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (S)-2-ethyl-4-(4-methoxyphenyl)piperazine-1-carboxylate: Lacks the fluoro group, which may affect its biological activity.
Tert-butyl (S)-2-ethyl-4-(3-chloro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate: Substitutes the fluoro group with a chloro group, potentially altering its reactivity and pharmacological properties.
Uniqueness
The presence of the fluoro group in Tert-butyl (S)-2-ethyl-4-(3-fluoro-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can significantly influence its chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding interactions with biological targets, making this compound particularly valuable in drug development.
Properties
Molecular Formula |
C19H27FN2O4 |
|---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
tert-butyl (2S)-2-ethyl-4-(3-fluoro-4-methoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C19H27FN2O4/c1-6-13-12-21(9-10-22(13)18(24)26-19(2,3)4)14-7-8-15(16(20)11-14)17(23)25-5/h7-8,11,13H,6,9-10,12H2,1-5H3/t13-/m0/s1 |
InChI Key |
ZDUXHLIANZUWBR-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |
Canonical SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


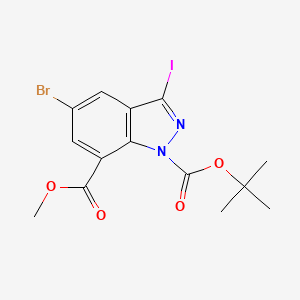
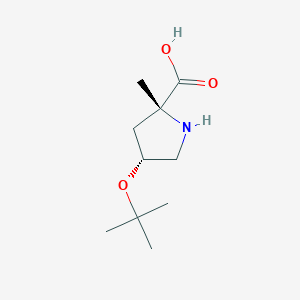
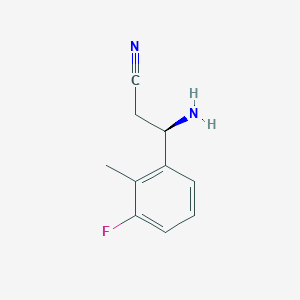
![1-(Tert-butyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-B]pyridin-3-amine](/img/structure/B13048250.png)

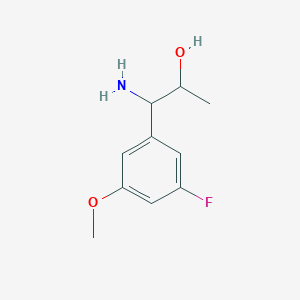
![N'-[(4-methoxybenzyl)oxy]-N-thieno[2,3-d]pyrimidin-4-yliminoformamide](/img/structure/B13048268.png)
![(1S,3S)-5-azatricyclo[3.1.1.01,3]heptan-6-one](/img/structure/B13048278.png)
![Ethyl 5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine-3-carboxylate hcl](/img/structure/B13048285.png)
